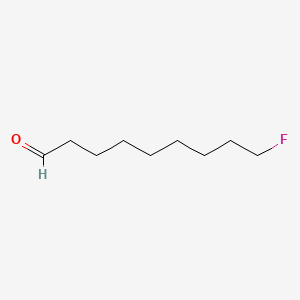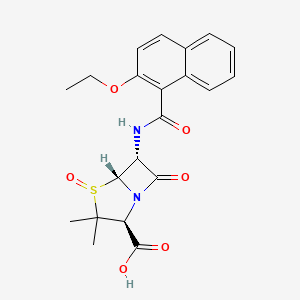
Nafcillin Sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nafcillin Sulfoxide is a derivative of Nafcillin, a beta-lactam antibiotic belonging to the penicillin class. Nafcillin is known for its resistance to beta-lactamase enzymes produced by certain bacteria, making it effective against penicillin-resistant Staphylococcus aureus . This compound is an oxidized form of Nafcillin, where the sulfur atom in the thiazolidine ring is converted to a sulfoxide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nafcillin Sulfoxide typically involves the oxidation of Nafcillin. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
化学反应分析
Types of Reactions
Nafcillin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide form (Nafcillin).
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Nafcillin Sulfone.
Reduction: Nafcillin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Nafcillin Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.
Medicine: Explored for its potential as an antibiotic with modified properties compared to Nafcillin.
作用机制
Nafcillin Sulfoxide, like Nafcillin, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
相似化合物的比较
Similar Compounds
Nafcillin: The parent compound, a beta-lactam antibiotic.
Oxacillin: Another beta-lactamase-resistant penicillin.
Cloxacillin: Similar to Nafcillin but with a different side chain structure.
Uniqueness
Nafcillin Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its pharmacokinetic properties. This modification can affect its stability, solubility, and interaction with bacterial enzymes, making it a valuable compound for research and development .
属性
分子式 |
C21H22N2O6S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)30(28)19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-,30?/m1/s1 |
InChI 键 |
YBIRJBFUEFRCAQ-CBDPRVQOSA-N |
手性 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


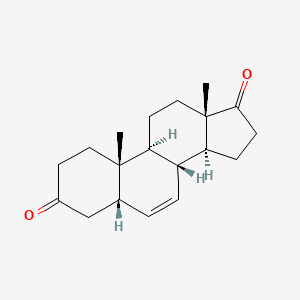
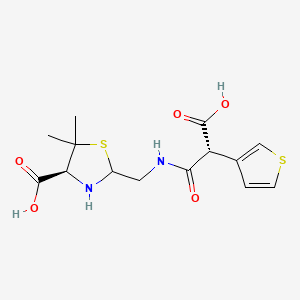
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
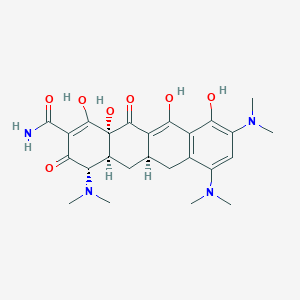
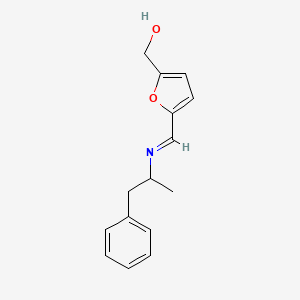

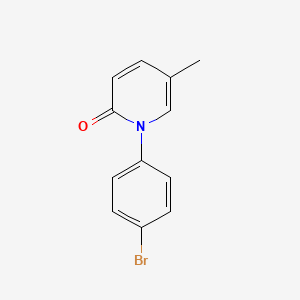



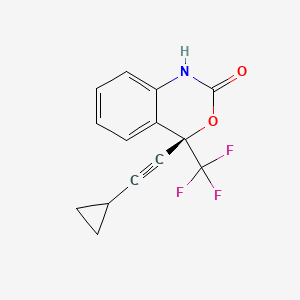

![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
